3-(4-Methoxyphenoxymethyl)phenylmagnesium bromide
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Overview
Description
3-(4-methoxyphenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran, is a Grignard reagent. Grignard reagents are organomagnesium compounds used extensively in organic synthesis for forming carbon-carbon bonds. This particular compound is used in various chemical reactions due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(4-methoxyphenoxymethyl)phenylmagnesium bromide involves the reaction of 3-(4-methoxyphenoxymethyl)bromobenzene with magnesium in the presence of tetrahydrofuran (THF) as a solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of high-purity starting materials and solvents is crucial to avoid impurities that could affect the reactivity of the Grignard reagent.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenoxymethyl)phenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic Substitution: It can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: It participates in coupling reactions with various electrophiles to form complex organic molecules.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Halides: Alkyl halides, aryl halides.
Electrophiles: Various electrophiles used in coupling reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
New Carbon-Carbon Bonds: Formed from nucleophilic substitution and coupling reactions.
Scientific Research Applications
3-(4-methoxyphenoxymethyl)phenylmagnesium bromide is used in various scientific research applications, including:
Organic Synthesis: It is a key reagent in the synthesis of complex organic molecules.
Pharmaceutical Research: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Employed in the preparation of polymers and advanced materials.
Chemical Biology: Utilized in the modification of biomolecules for studying biological processes.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenoxymethyl)phenylmagnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in carbonyl compounds, halides, and other electrophiles, leading to the formation of new carbon-carbon bonds. The reactivity of the Grignard reagent is influenced by the nature of the substituents on the aromatic ring and the solvent used.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxyphenylmagnesium bromide
- 3-methoxyphenylmagnesium bromide
- 4-fluorophenylmagnesium bromide
- 4-chlorophenylmagnesium bromide
Uniqueness
3-(4-methoxyphenoxymethyl)phenylmagnesium bromide is unique due to the presence of the methoxyphenoxymethyl group, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for specific synthetic applications where other Grignard reagents may not be as effective.
Properties
Molecular Formula |
C14H13BrMgO2 |
---|---|
Molecular Weight |
317.46 g/mol |
IUPAC Name |
magnesium;1-methoxy-4-(phenylmethoxy)benzene;bromide |
InChI |
InChI=1S/C14H13O2.BrH.Mg/c1-15-13-7-9-14(10-8-13)16-11-12-5-3-2-4-6-12;;/h2-3,5-10H,11H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
JTLIJXCIPSVYLP-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC=C[C-]=C2.[Mg+2].[Br-] |
Origin of Product |
United States |
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